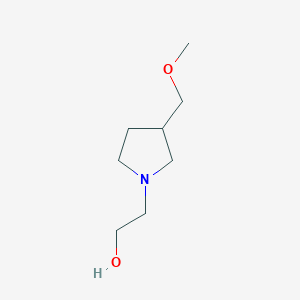
4-(N-benzyl-N-ethylsulfamoyl)-N-(3-cyanothiophen-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-benzyl-N-ethylsulfamoyl)-N-(3-cyanothiophen-2-yl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a potential anticancer agent and in the treatment of neurological disorders. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 4-(N-benzyl-N-ethylsulfamoyl)-N-(3-cyanothiophen-2-yl)benzamide can be achieved through a multi-step reaction pathway involving the introduction of various functional groups onto a benzene ring.
Starting Materials
Benzene, Benzyl chloride, Ethylamine, Sulfuric acid, Thiophene-2-carboxylic acid, Phosphorus pentoxide, Sodium cyanide, Sodium hydroxide, Acetic anhydride, Chloroacetyl chloride
Reaction
Step 1: Benzene is treated with benzyl chloride and aluminum chloride to form N-benzylbenzamide., Step 2: N-benzylbenzamide is reacted with ethylamine and sulfuric acid to form N-benzyl-N-ethylbenzamide., Step 3: N-benzyl-N-ethylbenzamide is treated with thiophene-2-carboxylic acid and phosphorus pentoxide to form 4-(N-benzyl-N-ethylsulfamoyl)thiophene-2-carboxylic acid., Step 4: 4-(N-benzyl-N-ethylsulfamoyl)thiophene-2-carboxylic acid is reacted with sodium cyanide and sodium hydroxide to form 4-(N-benzyl-N-ethylsulfamoyl)-3-cyanothiophene-2-carboxylic acid., Step 5: 4-(N-benzyl-N-ethylsulfamoyl)-3-cyanothiophene-2-carboxylic acid is treated with acetic anhydride to form 4-(N-benzyl-N-ethylsulfamoyl)-3-cyanothiophene-2-acetic anhydride., Step 6: 4-(N-benzyl-N-ethylsulfamoyl)-3-cyanothiophene-2-acetic anhydride is reacted with chloroacetyl chloride to form the final product, 4-(N-benzyl-N-ethylsulfamoyl)-N-(3-cyanothiophen-2-yl)benzamide.
Wirkmechanismus
The mechanism of action of 4-(N-benzyl-N-ethylsulfamoyl)-N-(3-cyanothiophen-2-yl)benzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound may have an effect on the expression of certain genes that are involved in cancer cell growth and survival.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(N-benzyl-N-ethylsulfamoyl)-N-(3-cyanothiophen-2-yl)benzamide has a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which could potentially prevent the spread of cancer to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(N-benzyl-N-ethylsulfamoyl)-N-(3-cyanothiophen-2-yl)benzamide in lab experiments is that it has shown promising results in various scientific research applications. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several future directions for the study of 4-(N-benzyl-N-ethylsulfamoyl)-N-(3-cyanothiophen-2-yl)benzamide. One area of research that could be explored further is the use of this compound in combination with other anticancer agents to enhance its efficacy. Additionally, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more effective treatments for cancer and other diseases. Finally, research could be conducted to explore the potential use of this compound in other scientific research applications, such as in the development of new drugs or in the study of various biological processes.
Wissenschaftliche Forschungsanwendungen
The compound 4-(N-benzyl-N-ethylsulfamoyl)-N-(3-cyanothiophen-2-yl)benzamide has been studied for its potential use in various scientific research applications. One area of research that has shown promise is in the treatment of cancer. Studies have shown that this compound has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-2-24(15-16-6-4-3-5-7-16)29(26,27)19-10-8-17(9-11-19)20(25)23-21-18(14-22)12-13-28-21/h3-13H,2,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTNSUABGFBUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-benzyl-N-ethylsulfamoyl)-N-(3-cyanothiophen-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[2-(Dimethylamino)pyrimidin-4-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2947191.png)

![N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide](/img/structure/B2947195.png)

![5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2947197.png)

![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2947199.png)
![5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2947202.png)



![4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2947209.png)
